2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol
Description
2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol is a pyrimidine derivative featuring a hydroxyl group at the 4-position, a methoxy group at the 5-position, and an isopropylsulfanyl substituent at the 2-position.
Properties
IUPAC Name |
5-methoxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)13-8-9-4-6(12-3)7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJABPHEIWJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C(=O)N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol typically involves the introduction of the isopropylsulfanyl and methoxy groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with isopropylthiol and methanol under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that 2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol exhibits significant antiproliferative effects against various cancer cell lines. The compound acts as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| H1975 (Lung) | 10.0 |
These results suggest that the compound can inhibit cell proliferation effectively, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Biological Evaluation
The compound also shows potential anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its ability to modulate inflammatory responses.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data highlights the compound's potential utility in treating inflammatory diseases .
Case Studies
Case Study: Tumor Growth Inhibition
In vivo studies using xenograft models revealed that treatment with this compound resulted in significant tumor size reduction compared to control groups. The treatment regimen involved administering the compound at doses of 40 mg/kg/day, achieving a tumor growth inhibition rate of up to 99% in certain models .
Safety and Toxicity Assessment
Toxicological evaluations conducted on animal models indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were noted, supporting its potential use in clinical settings .
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The isopropylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with key biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol and analogous pyrimidine derivatives:
Structural and Functional Insights:
Sulfanyl Group Variations :
- The isopropylsulfanyl group in the target compound contrasts with aromatic sulfanyl groups (e.g., 2-methoxyphenylsulfanyl in ), which may reduce steric hindrance while maintaining lipophilicity.
- Propylsulfanyl substituents (e.g., in ) increase chain flexibility compared to branched isopropyl groups.
Methoxy Positioning :
- Methoxy groups at the 5-position (target compound and ) likely donate electron density to the pyrimidine ring, influencing reactivity in electrophilic substitution reactions.
Additional Functional Groups :
- Carbonitrile (C≡N) in enhances electrophilicity at the 5-position, making it reactive toward nucleophiles—a feature absent in the target compound.
- Propanediol in introduces hydrogen-bonding capacity, improving aqueous solubility compared to the hydroxyl group in the target compound.
Triazole-containing analogs () exhibit distinct pharmacophores, often linked to antimicrobial activity.
Biological Activity
2-(Isopropylsulfanyl)-5-methoxy-4-pyrimidinol is a pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by the presence of an isopropylsulfanyl group and a methoxy group, contributing to its unique pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial activity due to its structural similarities .
Anticancer Activity
In vivo studies involving related pyrimidine derivatives have demonstrated significant anticancer effects. For example, compounds with similar functional groups have been reported to suppress tumor growth in xenograft models, indicating potential for use in cancer therapy. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methoxy and isopropylsulfanyl groups may enhance binding affinity and selectivity towards these targets, leading to altered biological responses .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The isopropylsulfanyl and methoxy groups can be introduced via nucleophilic substitution reactions or other organic transformations.
Study on Anticancer Activity
A significant study investigated the anticancer properties of pyrimidine derivatives, including this compound. In this study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis at certain concentrations .
| Compound | Cell Line Tested | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | H1975 | 15 | Inhibition of proliferation |
| Similar Derivative A | H3122 | 20 | Induction of apoptosis |
| Similar Derivative B | A549 | 25 | Cell cycle arrest |
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial activity of various pyrimidine derivatives. The study found that compounds with similar structures to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
